2-Chloro-3-fluoro-4-formylphenylboronic acid pinacol ester
CAS No.: 2121514-29-0
Cat. No.: VC11657688
Molecular Formula: C13H15BClFO3
Molecular Weight: 284.52 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2121514-29-0 |
|---|---|
| Molecular Formula | C13H15BClFO3 |
| Molecular Weight | 284.52 g/mol |
| IUPAC Name | 3-chloro-2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde |
| Standard InChI | InChI=1S/C13H15BClFO3/c1-12(2)13(3,4)19-14(18-12)9-6-5-8(7-17)11(16)10(9)15/h5-7H,1-4H3 |
| Standard InChI Key | HXAZXNIGZDFHDX-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C=C2)C=O)F)Cl |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C=C2)C=O)F)Cl |
Introduction
Chemical Structure and Physicochemical Properties
Physicochemical Data
Key properties are summarized below:
| Property | Value |
|---|---|
| CAS No. | 2121514-29-0 |
| Molecular Formula | |
| Molecular Weight | 284.52 g/mol |
| IUPAC Name | 3-Chloro-2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde |
| InChI Key | HXAZXNIGZDFHDX-UHFFFAOYSA-N |
| Density (Predicted) | 1.27 g/cm³ |
| Boiling Point (Predicted) | 367.5°C at 760 mmHg |
These values are derived from computational predictions and experimental data. The formyl group () introduces polarity, influencing solubility in polar aprotic solvents like dimethylformamide (DMF) and tetrahydrofuran (THF).
Synthesis and Manufacturing
Synthetic Pathways
The synthesis follows a multi-step sequence:
Step 1: Lithiation of 1-Chloro-3-fluoro-2-substituted Benzene
A 1-chloro-3-fluoro-2-substituted benzene derivative is treated with a lithium alkylamide (e.g., LDA or LHMDS) at low temperatures (-78°C) to generate a lithiated intermediate .
Step 2: Boronation
The lithiated species reacts with triisopropyl borate () or related electrophilic boron reagents, yielding a boronate complex .
Step 3: Acid Hydrolysis
The boronate is hydrolyzed with aqueous HCl to form 4-chloro-2-fluoro-3-substituted-phenylboronic acid .
Step 4: Pinacol Esterification
Condensation with pinacol (2,3-dimethyl-2,3-butanediol) in toluene under Dean-Stark conditions produces the final pinacol ester .
Process Optimization
Patent EP2797933B1 reports yields exceeding 90% by maintaining anhydrous conditions during lithiation and using stoichiometric control to minimize side reactions . Critical parameters include:
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Temperature control during lithiation (-78°C to 0°C).
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Use of tetrahydrofuran (THF) as a solvent for its coordinating properties.
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Purity of pinacol (>99%) to prevent esterification inhibitors .
Applications in Organic Synthesis
Medicinal Chemistry Intermediates
The compound is a precursor to 6-(4-chloro-2-fluoro-3-substituted-phenyl)-4-aminopicolinate, a scaffold in kinase inhibitor development . Its halogen substituents enhance binding affinity to hydrophobic enzyme pockets, while the formyl group enables Schiff base formation with target amines .
| Hazard Statement | Risk Mitigation |
|---|---|
| H315: Skin irritation | Wear nitrile gloves and lab coats. |
| H319: Eye irritation | Use safety goggles or face shields. |
| H335: Respiratory irritation | Operate in a fume hood. |
Recent Advances and Research Directions
Flow Chemistry Adaptations
Recent studies explore continuous-flow synthesis to enhance scalability and reduce lithiation-related exotherms . Microreactors enable precise temperature control, improving yield reproducibility.
Catalytic Applications
The compound’s boronic ester group has been leveraged in asymmetric catalysis, facilitating enantioselective additions to ketones and aldehydes .
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